3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Potential Antihypertensive Agents
Research has highlighted the synthesis of certain new derivatives, such as 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear structural similarities to the compound . These derivatives have been synthesized with potential antihypertensive activities, indicating the compound's relevance in developing cardiovascular drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Structural Characterization and Analgesic Properties
Structural characterization studies of analgesic isothiazolopyridines of Mannich base type, including derivatives of the compound, have been conducted. These studies provide insights into the molecular packing and intermolecular interactions that may contribute to their analgesic properties (Karczmarzyk & Malinka, 2008).
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the compound's potential in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
cGMP Phosphodiesterase Inhibitory Activity
The synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones derivatives, which show specific inhibitory activity against cGMP-specific phosphodiesterase, suggests their potential application in treating hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).
Uroselective Alpha 1-Adrenoceptor Antagonists
Research into novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, based on functional in vitro screening, indicates the compound's utility in targeting the human lower urinary tract conditions, potentially offering therapeutic benefits for diseases such as benign prostatic hyperplasia (Elworthy et al., 1997).
Nonopioid Non-Antiinflammatory Analgesics
The development of nonopioid non-antiinflammatory analgesics showcases the compound's role in creating new pain management solutions without the side effects associated with opioid use or anti-inflammatory drugs (Flouzat et al., 1993).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECEQUPXHBQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。